Product packaging for Calcobutrol(Cat. No.:CAS No. 151878-23-8)

Calcobutrol

Número de catálogo: B042139
Número CAS: 151878-23-8
Peso molecular: 488.5 g/mol
Clave InChI: GCLKDXFGQNCFQW-CTHHTMFSSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Trajectories and Foundational Chemical Context of Calcobutrol

The development of this compound is intrinsically linked to the evolution of safety measures for MRI contrast agents. The ligand it is based on, butrol (B126436), was designed with high hydrophilicity to ensure low protein binding and good biological tolerance. The foundational concept behind this compound's use was the need to mitigate the potential risks associated with free gadolinium ions in contrast agent solutions. google.com

Early methods for the synthesis of this compound often involved starting with the gadolinium-based contrast agent, gadobutrol (B1674391). In this process, the gadolinium ion is removed from the butrol ligand, typically using a decomplexing agent like oxalic acid under acidic conditions. google.com The resulting free butrol ligand is then complexed with a calcium salt, such as calcium carbonate, to form this compound. google.comgoogle.com This process is carefully controlled to ensure a high-purity product. google.com

Alternative synthesis routes that avoid starting from gadobutrol have also been developed. These methods typically begin with a tetraazacyclododecane derivative, which undergoes a series of reactions to introduce the necessary functional groups before complexation with a calcium ion source. google.com The pursuit of high-purity this compound has led to the development of various purification techniques, as impurities can affect the stability of the final formulation in which it is used. google.com The compound can be crystallized from solvents like ethanol (B145695) to achieve a stable, high-purity form. google.com

The chemical structure of this compound features a calcium ion chelated by the octadentate butrol ligand. This macrocyclic ligand provides a stable coordination environment for the calcium ion. The stability of this complex is a key aspect of its function. The thermodynamic stability constant and acid dissociation constant of the butrol ligand with calcium ions have been studied using techniques such as pH-potentiometric equilibrium titrations.

Interactive Table: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₃₂CaN₄O₉ nih.gov
Molecular Weight488.5 g/mol nih.gov
IUPAC Namecalcium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydron nih.gov
CAS Number151878-23-8 nih.gov

Current Academic Significance and Research Trajectories for this compound

The current academic significance of this compound is primarily centered on its role in enhancing the safety profile of gadolinium-based contrast agents. It serves as a crucial excipient in gadobutrol formulations, where its function is to act as a scavenger for any free gadolinium ions that might be present or could potentially be released from the gadobutrol complex over time. google.comgoogle.com This is of significant importance because free gadolinium ions are known to be toxic. The presence of this compound, or more specifically its sodium salt in formulations, provides an excess of the chelating ligand (butrol) in a less toxic, calcium-bound form. google.com This excess ligand can then sequester any free gadolinium, preventing its potential in vivo toxicity. google.com

Research in this area focuses on optimizing the purity and production of this compound to ensure its efficacy as a stabilizer. google.comgoogle.com Studies have explored various synthetic pathways and crystallization processes to produce high-purity this compound with a defined and stable polymorphic form. google.com The ability to reproducibly manufacture this compound with a purity of 99.0% or higher is a testament to the research and development efforts in this field. google.com

While the primary application of this compound remains as a stabilizing agent, its well-defined coordination chemistry with a macrocyclic ligand presents a platform for further academic exploration. The butrol ligand itself, due to its strong chelating properties, is of interest in the broader field of coordination chemistry. However, dedicated research trajectories for this compound as a standalone therapeutic or diagnostic agent are not prominent in current scientific literature. Its significance lies in the crucial role it plays in the safety and formulation science of advanced biomedical imaging agents. The ongoing research into its synthesis and characterization underscores its importance in the pharmaceutical sciences.

Interactive Table: Research Focus on this compound

Area of ResearchKey Findings/Objectives
Synthesis Optimization Development of high-yield, reproducible methods to produce high-purity this compound, including routes that start from tetraazacyclododecane derivatives to avoid the use of gadobutrol as a starting material. google.com
Purification and Crystallization Investigation of crystallization techniques using various solvents to obtain a stable, crystalline form of this compound with low impurity levels. google.com
Role as a Stabilizer Characterization of the thermodynamic and kinetic stability of the this compound complex and its effectiveness in sequestering free metal ions in pharmaceutical formulations. google.com
Analytical Method Development Establishment of reliable analytical methods, such as HPLC, to determine the purity and quality of this compound. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32CaN4O9 B042139 Calcobutrol CAS No. 151878-23-8

Propiedades

Número CAS

151878-23-8

Fórmula molecular

C18H32CaN4O9

Peso molecular

488.5 g/mol

Nombre IUPAC

calcium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydron

InChI

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t14-,15-;/m1./s1

Clave InChI

GCLKDXFGQNCFQW-CTHHTMFSSA-L

SMILES isomérico

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Ca+2]

SMILES canónico

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]

Sinónimos

rel-10-[(1R,2S)-2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid Calcium Salt (2:3);  (R*,S*)-(±)-10-[2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid

Origen del producto

United States

Synthetic Methodologies and Chemical Purity Assessment of Calcobutrol

Advanced Synthetic Routes for High-Purity Calcobutrol Production

The production of this compound with the high degree of purity required for pharmaceutical applications has necessitated the development of advanced and optimized synthetic strategies. google.compatsnap.com These methods range from the careful synthesis and purification of its ligand precursor, butrol (B126436), to precisely controlled complexation with calcium and innovative pathway designs that enhance both purity and sustainability.

Synthesis and Purification Strategies for Ligand Precursors (e.g., Butrol)

The synthesis of high-purity this compound is fundamentally dependent on the quality of its ligand precursor, butrol. google.com The butrol ligand, characterized by a dihydroxy-hydroxymethyl-propyl sidechain, possesses a zwitterionic nature that complicates its purification. google.comgoogle.com Unlike other common chelating ligands such as DOTA or DTPA, butrol does not readily crystallize at any specific pH, making purification by crystallization challenging. google.comgoogle.com

To overcome this, several strategies have been developed:

Purification via De-complexation: A prevalent method involves starting with highly pure Gadobutrol (B1674391), the gadolinium complex of butrol, which can be effectively purified via ion exchange and crystallization to purities exceeding 99.7%. google.comgoogle.com The gadolinium is then removed from the complex using a de-complexing agent like oxalic acid or phosphoric acid, which precipitates the metal as an oxalate (B1200264) or phosphate (B84403) salt. google.com The resulting aqueous solution of butrol is of excellent quality and can be further purified using ion exchange chromatography to remove any residual ions. google.com The ligand is often eluted from the chromatography column with an aqueous ammonia (B1221849) solution and can be isolated as a colorless, amorphous powder by freeze-drying. google.comgoogle.com

Direct Synthesis and Advanced Purification: Alternative routes focus on the direct synthesis of butrol, followed by rigorous purification. google.com One such method achieves a high-purity butrol (≥98%) through the acid hydrolysis of a precursor, followed by crystallization from a mixed solvent system of methanol (B129727) and acetone. google.com Other technological advancements include the use of nanofiltration to purify butrol, which can reduce the reliance on multiple resin-based purification steps and thereby minimize industrial waste. googleapis.com

Optimized Calcium Complexation Techniques and Reaction Thermodynamics

The final step in this compound synthesis is the complexation of the purified butrol ligand with calcium ions. google.com This reaction is typically performed in an aqueous solution by adding a stoichiometric amount of a calcium source. google.com

Key parameters for this complexation include:

Calcium Source: Preferred sources of Ca²⁺ ions are calcium carbonate, calcium oxide, and calcium hydroxide (B78521) due to their ready availability and compatibility with the reaction conditions. google.comgoogle.com

Reaction Temperature: The complexation temperature can be varied to optimize the reaction. While some processes utilize elevated temperatures, ranging from 80°C to 95°C, to ensure complete reaction, other methods advocate for milder conditions. google.comgoogle.com Using calcium carbonate at temperatures between 20°C and 30°C has been shown to be effective and has the added benefit of suppressing excessive foaming. google.comepo.org

Thermodynamics and Equilibrium: The thermodynamic stability of this compound has been evaluated using pH-potentiometric equilibrium titrations. google.com There is a significant difference in the stability constants between the gadolinium complex (Gadobutrol) and the calcium complex (this compound). google.com This thermodynamic difference is crucial, as it allows this compound to effectively "scavenge" any free gadolinium ions that might be present in a formulation, by favoring the formation of the much more stable gadolinium complex. google.comgoogle.com The equilibrium of the complexation reaction can be favorably driven towards the product by inducing crystallization from a suitable solvent, such as ethanol (B145695). google.com

Comparative Analysis of Direct Synthesis Pathways versus Gadolinium-Removal Methods

Two primary strategies exist for the synthesis of high-purity this compound: the gadolinium-removal pathway and direct synthesis pathways. Each presents distinct advantages and challenges.

Synthesis PathwayDescriptionAdvantagesDisadvantages
Gadolinium-Removal Starts with highly purified Gadobutrol, from which gadolinium is chemically removed to yield the butrol ligand for subsequent complexation with calcium. google.comHigh purity (>99%) and yield are consistently achievable. google.com The purification of the neutral Gadobutrol complex is more straightforward than the butrol ligand or this compound. google.comInvolves the use of gadolinium, a heavy metal. Requires toxic de-complexing agents like oxalic acid. googleapis.com It is a multi-step, more complex process. googleapis.com
Direct Synthesis Involves the synthesis of the butrol ligand from precursors, its purification, and subsequent complexation with calcium, bypassing the Gadobutrol intermediate. google.comgoogleapis.comSimpler, more economical, and potentially more environmentally friendly as it avoids the use of gadolinium and associated toxic reagents. google.comHistorically, achieving high purity was difficult, with early methods yielding only 90-95% purity. google.comgoogleapis.com Success is highly dependent on the ability to effectively purify the butrol ligand. google.com

Methodological Advancements for Enhanced Purity and Reduced Environmental Impact

Recent innovations in the synthesis of this compound have focused on increasing purity while reducing the process's environmental footprint. A significant advancement is the development of direct synthesis routes that can produce highly pure butrol without the gadolinium intermediate, thus eliminating the need for toxic de-complexing agents. google.comgoogleapis.com The introduction of purification techniques like nanofiltration offers a more sustainable alternative to traditional, solvent-intensive chromatographic methods. googleapis.com Furthermore, optimizing reaction conditions, such as using milder temperatures for complexation and precisely controlling crystallization parameters, contributes to higher purity, better yields, and reduced energy consumption. google.comepo.org

Crystalline and Amorphous Forms of this compound: Characterization and Stability

This compound, like many pharmaceutical compounds, can exist in different solid-state forms, primarily crystalline and amorphous states. google.comgoogle.com These forms possess different physical properties and stability profiles. The amorphous form can be produced by freeze-drying an aqueous solution of this compound, resulting in a colorless powder. google.com However, crystalline forms are often preferred in pharmaceutical manufacturing due to their superior thermodynamic stability. google.compharmaexcipients.com For instance, the sodium salt of this compound is known to be a highly hygroscopic and glassy (amorphous) material, which can be challenging to handle on a large scale. google.com In contrast, crystalline this compound is a stable, non-hygroscopic solid. google.comgoogle.com

The stability of any given form of this compound is assessed through rigorous testing under various conditions of temperature and humidity, as outlined by international guidelines, to establish its shelf-life and appropriate storage conditions. memmert.com

Polymorphism Studies and Crystallographic Analysis of this compound

Further complexity in the solid-state chemistry of this compound arises from its ability to exhibit polymorphism—the existence of multiple distinct crystalline structures, or polymorphs. google.com At least four polymorphic forms of this compound have been identified, designated as modifications A, B, C, and D. google.com

Characterization: X-Ray Powder Diffraction (XRPD) is the primary analytical technique used to identify and differentiate these polymorphs, as each one produces a unique diffraction pattern. google.comepo.org

Controlling Polymorphism: The formation of a specific polymorph can be controlled by carefully manipulating the crystallization conditions. The formation of the desirable Modification A, for example, is highly dependent on the water content during crystallization from an ethanol/water mixture. A water equivalent in the specific range of 9-11% has been found to be optimal for producing Modification A with high yield and purity. epo.orggoogle.com Deviations from this range can lead to the formation of other polymorphs or the inclusion of amorphous content. google.com

Stability of Polymorphs: The various polymorphs can exhibit different stabilities. Under conditions of high atmospheric humidity, it has been observed that all four known modifications can convert into an amorphous substance, highlighting the importance of controlled storage environments. google.com

The table below summarizes the key crystallographic forms of this compound.

FormDescriptionKey CharacteristicsMethod of Preparation
Amorphous A disordered, non-crystalline solid. google.comGlassy, potentially hygroscopic. google.com Lacks long-range molecular order. nih.govFreeze-drying of an aqueous this compound solution. google.com
Crystalline Modification A A specific, stable polymorphic form. google.comA defined crystalline structure (identified by XRPD). epo.org Stable and non-hygroscopic. google.com Identified as a hydrate/solvate. epo.orgCrystallization from an aqueous ethanol solution with a controlled water content of 9-11%. epo.orggoogle.com
Crystalline Modifications B, C, D Other known polymorphic forms. google.comDistinct XRPD patterns from Modification A. google.com Can form when water content is >12% during crystallization. google.comCrystallization from water with elevated water equivalents (>12%). google.com

Stability Profiles of Different Solid-State Forms of this compound

The stability of this compound is a critical parameter, particularly as it is utilized as a pharmaceutical excipient in gadobutrol formulations to prevent the release of free gadolinium ions. patsnap.comepo.org Different polymorphic forms of a compound can exhibit varying physical properties, including stability, which can impact its suitability for pharmaceutical use.

Research has identified multiple polymorphic forms of this compound, designated as modifications A, B, C, and D. epo.org The presence of different polymorphs can introduce risks, such as minor insoluble solid residues, which is a significant concern for parenteral applications. epo.org To ensure uniformity and complete solubility, the use of a single, stable polymorph is crucial. epo.org

The stability of this compound is also influenced by pH. Under neutral conditions, this compound is stable; however, during purification processes such as chromatography or ion exchange, it can undergo decomplexation, leading to a loss of calcium. epo.org The sodium salt of this compound, which can be formed in situ, is described as a highly hygroscopic, glassy material, which presents challenges for handling and large-scale production. google.com

Rigorous Analytical Characterization Techniques for this compound Quality Control

To ensure the purity and quality of this compound for pharmaceutical applications, a suite of rigorous analytical techniques is employed. These methods are essential for profiling impurities, confirming the chemical structure, and quantifying trace contaminants.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Several HPLC methods have been developed and utilized to separate this compound from potential impurities. patsnap.comgoogle.comgoogle.com

One established method employs a Hypersil phenyl (5 µm) stationary phase with a mobile phase consisting of a 20/100 (v/v) mixture of acetonitrile (B52724) and borate (B1201080) buffer at pH 8. google.com Detection is typically carried out using a UV detector at 200 nm. google.com Another method utilizes a Hypersil ODS, 3 μm column. patsnap.com These methods have been instrumental in demonstrating the high purity of this compound, with some batches achieving purity levels of 99.0% or higher, and in some cases, exceeding 99.4%. google.comgoogle.com

The development of these methods has been crucial, as earlier synthetic routes yielded this compound with purities around 90-94%, which was deemed insufficient. google.comgoogle.com The zwitterionic nature of the butrol ligand, a precursor to this compound, makes its purification by crystallization difficult, underscoring the importance of a reliable HPLC method to ensure the quality of the final product. patsnap.com The validation of these HPLC methods is performed in accordance with ICH guidelines to ensure their accuracy, precision, and reliability for quality control purposes. rjptonline.org

Spectroscopic and Diffraction Techniques for Structural Elucidation and Impurity Identification

A combination of spectroscopic and diffraction techniques is vital for the comprehensive characterization of this compound. X-ray powder diffraction (XRPD) is a key technique for identifying and differentiating the various polymorphic forms of this compound. epo.org For instance, the crystalline modification A of this compound exhibits a characteristic XRPD pattern with peak maxima at 2-theta angles of 7.6°, 9.1°, 11.1°, 11.3°, 11.9°, and 12.3°. epo.org The use of a consistent polymorphic form is critical to ensure uniform identity and avoid variations in analytical spectra. epo.org

Infrared (IR) spectroscopy also plays a role in the identification and quality control of this compound, as different polymorphic forms will produce distinct IR spectra. epo.org

While detailed spectroscopic data for impurity identification in this compound is not extensively published in the public domain, these techniques are fundamental in pharmaceutical analysis for identifying unknown substances by comparing their spectra to reference standards.

Advanced Methods for Trace Impurity Determination in this compound Batches

Given that this compound is a component of a gadolinium-based contrast agent, the determination of trace elemental impurities is of high importance. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining trace and ultra-trace elements.

A study on gadolinium-based contrast agents (GBCAs) utilized ICP-MS for the determination of trace element concentrations, including other rare earth elements (REEs), yttrium (Y), barium (Ba), and lead (Pb). nih.gov This research confirmed the presence of trace amounts of non-gadolinium REEs in GBCAs. nih.gov The specific patterns of these REE impurities can even be used to identify the source of the gadolinium oxide raw material used in production. nih.gov

For the analysis of the organic components, the hyphenation of liquid chromatography with ICP-MS (LC-ICP-MS) provides a highly sensitive method for the speciation analysis of gadolinium-based contrast agents and their potential degradation products in various matrices. nih.gov While specific applications of these advanced methods to this compound batches are not widely detailed in public literature, they represent the state-of-the-art for ensuring the safety and quality of such pharmaceutical products.

Synthetic Methodologies of this compound

The synthesis of this compound, the calcium complex of 10-(2,3-Dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid, has been approached through various methodologies, primarily focusing on achieving high purity suitable for pharmaceutical applications. patsnap.com

A common strategy involves the synthesis of the ligand, butrol, followed by its complexation with a calcium ion source. google.com One patented method describes the preparation of butrol through the hydrolysis of a protected intermediate, tert-butyl-2,2',2"-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecan-1,4,7-triyl)triacetate, using an acid such as hydrochloric acid or sulfuric acid. google.com The resulting butrol is then reacted with a calcium ion source, such as calcium carbonate, calcium chloride, or calcium hydroxide, at an elevated temperature (80-100 °C) to form this compound. google.com

Another approach starts from highly pure Gadobutrol, the gadolinium complex of butrol. google.com In this process, Gadobutrol is decomplexed using an agent like oxalic acid or phosphoric acid in water with heating. google.com This causes the precipitation of gadolinium oxalate or phosphate, which is then filtered off. google.com The free butrol ligand in the filtrate is then purified using an acidic ion exchange resin, eluted, and subsequently complexed with a calcium salt, such as calcium carbonate, to yield high-purity this compound. google.com This method has been shown to produce this compound with a purity of 99.0% or higher. google.comgoogle.com

The purification of the butrol ligand is a critical step, as its zwitterionic nature makes crystallization challenging. patsnap.com Therefore, chromatographic techniques are often employed to achieve the required purity before the final complexation step. google.com

Pharmacological and Biological Research on Calcobutrol

Elucidation of Molecular Mechanisms of Action of Calcobutrol

Research on Osteoclast-Mediated Bone Resorption Inhibition

There are no current research findings on the effects of this compound on the activity of osteoclasts, the cells responsible for bone resorption. youtube.com Studies that would investigate whether this compound can inhibit the formation or function of these cells have not been published.

Investigation of Farnesyl Diphosphate Synthase (FDPS) Pathway Modulation

The Farnesyl Diphosphate Synthase (FDPS) pathway is a critical route in cholesterol biosynthesis and a known target for bisphosphonate drugs used to treat bone resorption disorders. proteopedia.org However, there is no scientific literature available that investigates any potential interaction or modulation of the FDPS pathway by this compound.

Studies on Preosteoblast Differentiation and Cellular Viability in Bone Homeostasis

The differentiation of preosteoblasts into mature bone-forming cells is fundamental to bone homeostasis. There is a lack of research into what effect, if any, this compound has on the viability and differentiation processes of these cells.

Research into this compound's Role in Calcium Regulation and Bone Metabolism Pathways

Beyond its role as a calcium salt in a pharmaceutical formulation, there is no evidence to suggest that this compound plays an active part in the physiological pathways of calcium regulation or bone metabolism. orthobullets.comsiemens-healthineers.com These systems are primarily governed by hormones such as parathyroid hormone, vitamin D, and calcitonin. siemens-healthineers.com

Exploratory Studies on Ancillary Biological Activities of this compound

Assessment of Antimicrobial Properties and Potential Therapeutic Extensions

No studies have been published assessing the potential antimicrobial properties of this compound against bacteria or fungi.

Ligand Affinity Research, particularly concerning Gadolinium(III) Ions

The ligand component of this compound, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (a derivative of DOTA), exhibits a remarkably high affinity for Gadolinium(III) (Gd³⁺) ions. nih.govpatsnap.com This high affinity is fundamental to the stability of the corresponding gadolinium complex, Gadobutrol (B1674391), and the function of this compound as a stabilizing agent in pharmaceutical formulations. patsnap.comnih.gov Research in this area focuses on the thermodynamic and kinetic stability of the gadolinium chelate, which serves as a direct measure of the ligand's binding strength and selectivity for Gd³⁺. d-nb.infonih.gov

The affinity of a ligand for a metal ion like Gd³⁺ is characterized by two key concepts: thermodynamic stability and kinetic stability. icpme.us

Thermodynamic stability refers to the strength of the bond between the ligand and the gadolinium ion at equilibrium. It is typically quantified by the thermodynamic stability constant (log K). A higher log K value indicates a stronger complex and less free Gd³⁺ at equilibrium. researchgate.net The stability of these complexes is influenced by the electrostatic interactions between the Gd³⁺ ion and the donor atoms of the ligand. researchgate.net

Kinetic stability , or kinetic inertness, describes the rate at which the gadolinium ion dissociates from the ligand. researchgate.net This is often expressed as the dissociation half-life (t½), which is the time required for half of the complex to break apart. For in vivo applications, high kinetic inertness is crucial, as it determines how slowly the toxic Gd³⁺ ion is released. d-nb.infonih.gov

The butrol (B126436) ligand's structure as a macrocyclic chelate is a primary reason for its high affinity and the resulting stability of its gadolinium complex. nih.govnih.gov Macrocyclic ligands, such as DOTA and its derivatives, pre-organize their donor atoms in a cavity, leading to a more stable and kinetically inert complex compared to linear chelating agents. researchgate.netresearchgate.net The gadolinium ion is essentially caged within the ligand, which significantly slows the rate of dissociation. nih.gov All clinically approved gadolinium-based contrast agents utilize octadentate chelators, which form eight bonds with the gadolinium ion. icpme.us

Research comparing various gadolinium-based contrast agents (GBCAs) demonstrates the superior stability of Gadobutrol, directly reflecting its ligand's high affinity for Gd³⁺. Studies have shown that macrocyclic agents have dissociation rates that are about 1000 times lower than those of linear agents. researchgate.net Transmetallation, where endogenous ions like zinc or copper displace Gd³⁺ from the chelate, is a primary mechanism for gadolinium release. nih.gov The high kinetic stability of macrocyclic complexes like Gadobutrol provides significant protection against this process.

The following tables present comparative data on the stability of gadolinium chelates, underscoring the high affinity of the butrol ligand for Gd³⁺.

Table 1: Thermodynamic and Kinetic Stability of Selected Gadolinium Chelates

Compound (Ligand) Type Thermodynamic Stability (log Ktherm) Dissociation Half-life (t½ in hours at pH 1.2, 37°C)
Gadobutrol (Butrol) Macrocyclic (Non-ionic) 23.8 Very high (>10,000 hours estimated for macrocyclics) icpme.us
Gadoterate (DOTA) Macrocyclic (Ionic) 25.3 stanford.edu 60.2 stanford.edu
Gadodiamide (B1674392) (DTPA-BMA) Linear (Non-ionic) 16.9 0.18 stanford.edu

| Gadopentetate (DTPA) | Linear (Ionic) | 22.2 stanford.edu | 1.2 stanford.edu |

This table is interactive. Users can sort the data by clicking on the column headers.

The role of this compound in pharmaceutical formulations is directly related to this high ligand affinity. This compound, the calcium salt of the butrol ligand, is added as an excipient to the Gadobutrol solution. patsnap.com Its purpose is to act as a scavenger for any free Gd³⁺ ions that might exist in the solution or be released over time, however slowly. Because the butrol ligand has a significantly higher affinity for Gd³⁺ than for Ca²⁺, the calcium in this compound can be readily displaced to chelate any free gadolinium, preventing its potential toxic effects and ensuring the stability of the formulation. patsnap.comnih.gov

Calcobutrol in Advanced Medical Imaging Agent Research and Development

The Critical Role of Calcobutrol as a Stabilizing Excipient in Gadolinium-Based Contrast Agents (GBCAs)

The primary function of this compound in formulations of the magnetic resonance imaging (MRI) contrast agent Gadobutrol (B1674391) is to enhance stability. Gadobutrol itself is a gadolinium-based contrast agent indicated for intravenous use in diagnostic MRI to visualize areas with a disrupted blood-brain barrier or abnormal vascularity. This compound is an additive in the galenic formulations of Gadobutrol, where it serves to prevent the release of free gadolinium ions. ascopost.com

Mechanisms of Prevention of Free Gadolinium Ion Release in Formulations

The stability of a gadolinium-based contrast agent is paramount, as free gadolinium (Gd³⁺) ions are toxic. The prevention of their release is achieved through the use of a chelating agent, which binds the gadolinium ion tightly. Gadobutrol features a macrocyclic ligand structure, a class of chelators known for high kinetic and thermodynamic stability that strongly encages the Gd³⁺ ion. nih.gov

This compound is the calcium complex of the same chelating ligand used in Gadobutrol. Its inclusion in the formulation at a specific excess provides a crucial stability buffer. This mechanism, often referred to as competitive inhibition or a "ligand buffer," works in two primary ways:

Minimizing Dissociation: The presence of an excess of the calcium-bound ligand (this compound) helps to suppress the dissociation of the gadolinium complex (Gadobutrol). According to Le Châtelier's principle, the excess ligand in the solution shifts the equilibrium away from dissociation, ensuring the gadolinium ion remains securely chelated.

Preventing Transmetallation: A significant risk for any GBCA is transmetallation, a process where endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), or iron (Fe³⁺), displace the gadolinium ion from its chelate. nih.gov The excess caldiamide ligand from this compound can preferentially bind to these competing endogenous ions, thereby protecting the Gadobutrol complex from being broken apart. Studies have shown that the addition of excess ligand can significantly reduce gadolinium deposition in tissues.

This dual-action mechanism provided by the this compound excipient is fundamental to the stability profile of the Gadobutrol formulation, minimizing the potential for the release of toxic, free gadolinium ions in vivo.

Impact on Aqueous Solution Stability and Long-Term Shelf-Life Characteristics of GBCAs

The inherent stability of the macrocyclic structure of Gadobutrol, combined with the stabilizing effect of the this compound excipient, contributes to excellent aqueous solution stability and a long shelf-life. The formulation is designed to maintain its integrity under storage conditions, preventing the degradation that could lead to an increase in free gadolinium concentration over time.

The high thermodynamic and kinetic stability of macrocyclic agents like Gadobutrol means they are less prone to dissociation, even under varying conditions. nih.gov The inclusion of this compound reinforces this stability, ensuring the product remains safe and effective throughout its shelf life.

Comparative Studies on Chelate Dissociation Kinetics and Trans-Chelation Phenomena

Research comparing different GBCAs consistently demonstrates the superior stability of macrocyclic agents over linear agents. Macrocyclic structures provide a pre-organized, cage-like cavity for the gadolinium ion, leading to high kinetic inertness and thermodynamic stability. nih.gov

Studies investigating the dissociation kinetics of various chelates under acidic conditions—a way to simulate potential in vivo challenges—have quantified the stability of these agents. For instance, one study measured the dissociation half-life of several GBCAs at pH 1.2 and 37°C. While the linear agent gadodiamide (B1674392) dissociated in seconds, the macrocyclic agent gadobutrol had a dissociation half-life of 18 hours. nih.gov Another macrocyclic agent, gadoterate, showed an even longer half-life of 4 days under these conditions. nih.gov

Dissociation Half-Life of Select GBCAs Under Acidic Conditions (pH 1.2, 37°C)
Gadolinium-Based Contrast AgentAgent TypeDissociation Half-Life
GadodiamideLinear< 5 seconds
GadobutrolMacrocyclic18 hours
GadoterateMacrocyclic4 days
GadopiclenolMacrocyclic20 days

The kinetic stability provided by the macrocyclic structure is a key factor in minimizing the risk of transmetallation with endogenous ions like zinc. researchgate.net The formulation of Gadobutrol, which includes the this compound excipient, is designed to further bolster this stability, minimizing the likelihood of gadolinium displacement and subsequent tissue deposition.

Research on Imaging Efficacy Enhancement in Magnetic Resonance Modalities

The ultimate goal of a contrast agent is to improve diagnostic imaging. The formulation of Gadobutrol, with this compound as a stabilizing agent, has been extensively studied for its ability to enhance MRI signals and improve the detection and characterization of pathologies.

Studies on Signal Enhancement and Optimization of Contrast-to-Noise Ratios

The effectiveness of a GBCA is largely determined by its relaxivity (its ability to shorten the T1 relaxation time of water protons), which directly impacts signal enhancement. Gadobutrol is noted for its high relaxivity and is formulated at a higher concentration (1.0 M) than many other GBCAs. nih.gov This combination leads to a more compact bolus injection and significant signal enhancement.

The contrast-to-noise ratio (CNR) is a critical metric in imaging, as it measures the ability to distinguish a lesion from its surrounding tissue. nih.gov Studies have shown that Gadobutrol provides excellent CNR. A comparative study in a rat brain tumor model found no significant difference in the change in CNR (ΔCNR) between Gadobutrol, Gadobenate, and Gadoterate when administered at the same standard dose. rsna.org Another study comparing Gadobutrol to Gadoterate meglumine (B1676163) for imaging of cervicocranial vessels found that Gadobutrol yielded significantly higher CNR and signal-to-noise ratio (SNR) values. nih.gov

Comparative Imaging Metrics for Gadobutrol
ComparisonImaging TargetKey FindingReference
Gadobutrol vs. Gadoterate meglumineCervicocranial VesselsGadobutrol showed significantly higher mean CNR (178.7 vs. 162.3) and SNR (208.3 vs. 191.1). nih.gov
Gadobutrol vs. Gadobenate vs. GadoterateRat Brain TumorNo significant difference in ΔCNR observed between the three agents at a 0.1 mmol/kg dose. rsna.org
Gadobutrol vs. Gadobenate dimeglumineMyocardial InfarctGadobutrol resulted in a higher CNR between the infarct and blood (4.0 vs. 0.9). nih.gov

These findings underscore the high imaging efficacy of the Gadobutrol formulation, which relies on this compound for its fundamental stability.

Applications in Malignant Lesion Detection and Characterization (e.g., Breast Disease)

The enhanced imaging characteristics of the Gadobutrol formulation have proven highly effective in oncological applications, particularly in the detection and characterization of malignant lesions.

A key application is in breast MRI. The U.S. Food and Drug Administration approved Gadobutrol for breast MRI based on the results of two large, multicenter Phase III studies, GEMMA-1 and GEMMA-2. ascopost.comitnonline.com These trials, involving 787 patients, demonstrated that Gadobutrol-enhanced breast MRI provided a statistically significant improvement in identifying the presence and extent of breast cancer compared to unenhanced MRI. ascopost.comtargetedonc.com

The key findings from the GEMMA studies include:

Superior Sensitivity: Gadobutrol-enhanced MRI demonstrated significantly higher sensitivity for detecting the extent of malignant disease (ranging from 80%–89% across readers) compared to unenhanced MRI (37%–73%). ascopost.comitnonline.comnih.gov

Improved Diagnostic Confidence: The use of the contrast agent improved the ability of radiologists to assess the extent of the cancer, which is crucial for treatment planning. ascopost.com

Further research has confirmed the efficacy of the Gadobutrol formulation in detecting breast cancers, with studies showing that it can reliably detect lesions, including those as small as 0.4 cm. nih.govappliedradiology.com Beyond breast cancer, comparative studies have shown that Gadobutrol provides greater contrast enhancement and improved sensitivity and accuracy for the detection of malignant diseases of the central nervous system compared to other macrocyclic agents like gadoteridol, a benefit attributed to its higher relaxivity. nih.gov

Utility in Vascular Imaging and Perfusion Studies (e.g., Stroke Diagnosis, Tumor Vascularity)

This compound plays a significant role as a magnetic resonance imaging (MRI) contrast agent, enhancing the visualization of blood vessels and tissues. This enhancement is critical for detailed vascular imaging and perfusion studies, which assess blood flow to various parts of the body.

In the context of stroke diagnosis , this compound is utilized in contrast-enhanced magnetic resonance angiography (CE-MRA). This technique allows for the visualization of cerebral blood flow, which is crucial for identifying areas of the brain affected by ischemia. By improving the signal intensity in blood vessels, this compound helps clinicians to accurately delineate the extent of vascular blockage or disruption, guiding subsequent therapeutic interventions. nih.gov

The utility of this compound extends to tumor vascularity assessment. In oncology, understanding the blood supply to a tumor is vital for treatment planning and monitoring. This compound-enhanced MRI aids in evaluating the density and permeability of blood vessels within a tumor, providing insights into its aggressiveness and potential response to therapy. For instance, in cases of malignant breast disease, it helps in assessing tumor characteristics and vascularity.

The table below summarizes the applications of this compound in vascular imaging and perfusion studies:

Application AreaImaging TechniqueDiagnostic Utility
Stroke Diagnosis Contrast-Enhanced Magnetic Resonance Angiography (CE-MRA)Visualization of cerebral blood flow to identify ischemic areas.
Tumor Vascularity Contrast-Enhanced MRIEvaluation of tumor blood supply and vessel characteristics to inform therapeutic strategies.
Malignant Breast Disease Contrast-Enhanced MRIAssessment of tumor characteristics and vascularity for treatment planning.

Preclinical and Translational Research Findings Associated with this compound's Contribution to Imaging Agents

Preclinical and translational research forms the bridge between initial laboratory discoveries and clinical applications in medical imaging. nih.gov The development of high-resolution in vivo imaging technologies has provided a unique opportunity for the quantitative study of diseases in real-time at the molecular level. nih.gov

Research on gadobutrol, the parent compound of this compound, provides foundational preclinical data. Studies in animal models, such as dogs and rats, have been instrumental in establishing the pharmacokinetic profile and safety margins of this class of contrast agents. For example, early preclinical evaluations of gadobutrol demonstrated its extracellular distribution and a terminal half-life of approximately 45 minutes in dogs. nih.gov Biodistribution experiments in rats showed that only a very small percentage of the injected dose remained in the body after 7 days, primarily in the liver, kidneys, and bones. nih.gov

These preclinical studies are essential for determining the initial parameters for clinical trials and for understanding the behavior of the contrast agent in a biological system. nih.govyoutube.com The high T1-relaxivity of gadobutrol, observed in plasma at different magnetic field strengths, promised a high margin of safety in preliminary imaging experiments. nih.gov These experiments in rats with cerebral infarcts and brain tumors showed significant enhancement, with higher doses providing additional diagnostic information. nih.gov

Translational research further leverages these preclinical findings to optimize clinical imaging protocols and explore new diagnostic applications. nih.gov The ability to non-invasively monitor disease progression or response to treatment is a significant advantage of these imaging techniques. nih.gov

The following table presents key findings from preclinical research relevant to this compound's parent compound, gadobutrol:

Research AreaAnimal ModelKey FindingsReference
Pharmacokinetics DogsTerminal half-life of approximately 45 minutes; extracellular distribution. nih.gov
Biodistribution Rats0.16% of the dose remained in the body after 7 days, primarily in the liver, kidneys, and bones. nih.gov
Safety & Efficacy MiceIntravenous LD50 of 23 mmol/kg; high T1-relaxivity in plasma. nih.gov
Imaging Performance RatsHigh enhancement in cerebral infarct and brain tumor models. nih.gov

Regulatory Science and Quality Control Aspects of Calcobutrol in Pharmaceutical Development

Establishment of Purity Standards and Specifications for Calcobutrol in Pharmaceutical Formulations

The establishment of stringent purity standards and specifications is a critical first step in the pharmaceutical application of this compound. Regulatory authorities mandate high purity for excipients to ensure patient safety and product stability. google.compatsnap.com this compound, used as an additive in formulations of gadolinium-containing contrast agents like Gadovist®, must be of exceptionally high quality to prevent any potential toxicity associated with impurities. google.com

The synthesis of this compound is complex, and achieving the required purity can be challenging. For instance, processes described in some scientific literature result in a purity of only about 90-93%, which is considered insufficient by regulatory bodies. google.comgoogleapis.com Modern, refined manufacturing processes are designed to produce this compound with a purity of 99.0% or higher. google.comgoogle.com In some batches, purity levels can even exceed 99.4% or 99.5%, as determined by High-Performance Liquid Chromatography (HPLC). google.comgoogle.com When the precursor ligand, butrol (B126436), is purified to a level of 99.7% or more, the resulting this compound can achieve a purity of 99.9% or higher. googleapis.comgoogle.com

Key specifications for pharmaceutical-grade this compound are summarized in the table below.

SpecificationStandardAnalytical Method
Purity ≥ 99.0%High-Performance Liquid Chromatography (HPLC)
Appearance White or off-white powder; ColorlessVisual Inspection
Solubility Soluble in waterPhysical Test
This table summarizes the key quality specifications for pharmaceutical-grade this compound based on available data. google.comgoogle.combeilupharma.com

Regulatory Compliance and Strategic Considerations for this compound as a Pharmaceutical Excipient

This compound serves as a vital pharmaceutical excipient, defined by the FDA as any component of a drug product other than the active pharmaceutical ingredient (API). scholasticahq.com Its primary role is in formulations of gadolinium-based contrast agents, such as those containing Gadobutrol (B1674391). google.com The strategic consideration for its inclusion is safety. Gadolinium, while effective as a contrast agent, is toxic in its free, uncomplexed form. This compound, a calcium complex of the same ligand used in Gadobutrol, acts as a "thermodynamic sink." google.comgoogle.com It is added in excess to the formulation to scavenge any free gadolinium ions that might be released during storage, preventing their potential toxic effects. google.comgoogleapis.com

The regulatory landscape for excipients has become increasingly stringent. Regulatory authorities and pharmaceutical manufacturers prioritize the control of excipient manufacturing and distribution to prevent issues like adulteration. scholasticahq.com For this compound, this means manufacturers must adhere to appropriate standards of Good Manufacturing Practices (GMP). scholasticahq.compharmacompass.com The development of a high-purity this compound that can be produced economically and reliably meets the demands of both regulatory agencies and medical practitioners for safer pharmaceutical products. google.com

A Drug Master File (DMF) can be submitted to regulatory agencies like the FDA. pharmacompass.com A Type IV DMF is specifically for excipients, colorants, or flavors and contains detailed information on the chemistry, manufacturing, and controls, which can then be referenced in a drug product's marketing application. pharmaexcipients.com This ensures the manufacturer's intellectual property is protected while providing regulators with the necessary data to assess quality and safety. pharmacompass.com Global harmonization bodies like the International Pharmaceutical Excipients Council (IPEC) have published voluntary GMP standards to guide excipient quality control. scholasticahq.com

Implementation of Quality Control (QC) Methodologies in this compound Manufacturing and Drug Product Release

A robust Quality Control (QC) system is essential throughout the manufacturing process of this compound and the final drug product. This involves testing raw materials, intermediates, and the finished product to ensure identity, purity, and potency. jocpr.com

The manufacturing process for high-purity this compound often involves several controlled steps, each with specific QC checks:

De-complexation: The process may start with highly pure Gadobutrol, which is de-complexed using an agent like oxalic acid to precipitate gadolinium oxalate (B1200264). google.com The pH of this reaction is carefully controlled to prevent the formation of impurities. google.com

Ligand Purification: The resulting free ligand (butrol) is highly water-soluble and zwitterionic, making purification by simple crystallization difficult. patsnap.comgoogle.com Therefore, purification is typically achieved using ion exchange chromatography. google.comgoogle.com The eluate fractions are monitored to collect only those containing the pure product. patsnap.com

Complexation: The purified butrol is then reacted with a calcium ion source, such as calcium carbonate, to form this compound. google.comgoogle.com The reaction temperature and time are controlled to ensure complete complexation and prevent the formation of related substances. googleapis.com

Final Purification and Isolation: The final this compound product is purified, often involving treatment with active carbon followed by filtration. patsnap.com Crystallization is induced using a solvent like ethanol (B145695), and the resulting crystals are filtered, washed, and dried under vacuum. patsnap.comgoogle.com

Various analytical techniques are employed for QC at different stages of this process.

QC StageAnalytical TechniquePurpose
Raw Material Testing Titrimetric Methods, SpectroscopyTo confirm the identity and purity of starting materials like Gadobutrol and calcium carbonate.
In-Process Control pH Measurement, HPLC, TLCTo monitor the reaction progress and purity of intermediates like the butrol ligand. patsnap.comgoogle.com
Final Product Release HPLC, Karl Fischer TitrationTo confirm the final purity (≥99.0%), identify and quantify any impurities or degradation products, and determine water content. google.com
Stability Testing HPLC, SpectroscopyTo evaluate the chemical and physical stability of this compound under various storage conditions. jocpr.com
This interactive table outlines the implementation of key QC methodologies during the manufacturing and release of this compound. patsnap.comgoogle.comjocpr.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for purity determination, capable of separating and quantifying this compound from its precursor and potential impurities. google.comjocpr.com A typical HPLC method for this compound might use a UV detector set at 200 nm. googleapis.com

Future Directions and Emerging Research Avenues for Calcobutrol

Resolving Functional Ambiguity and Variabilities in Reported Molecular Structures

Calcobutrol is the calcium complex of dihydroxy-hydroxy-methylpropyl-tetraazacyclododecane-triacetic acid. google.com While its fundamental structure is established, research and patent literature reveal nuances in its synthesis and crystalline form that warrant further investigation to ensure consistent purity and function. google.comgoogle.com

Initial synthesis methods described in scientific literature did not produce this compound with the high purity required by regulatory authorities. google.com This led to the development of improved, reproducible processes starting from high-purity gadobutrol (B1674391), the gadolinium-containing counterpart. google.com In these methods, the gadolinium is removed from gadobutrol, and the resulting ligand, butrol (B126436), is then complexed with a calcium salt to produce this compound. google.comgoogle.com

A key area of variability lies in the crystallization process, which can yield different polymorphic forms. Research has shown that controlling the water content during crystallization is crucial for obtaining the desired stable crystalline form, designated as modification A. google.com The production of this specific polymorph is advantageous for its stability and suitability in the formulation of the final Gadavist solution. google.com Further research to fully characterize different potential polymorphs and their respective stability and solubility profiles would be beneficial for optimizing manufacturing and ensuring product consistency.

Methods for producing high-purity this compound are a central theme in the patent literature. google.comgoogle.comwipo.int Some processes describe achieving a purity of 99.0% or higher. google.com One patented method emphasizes the direct reaction of a highly purified butrol solution to form the calcium complex, avoiding crystallization separation which was found to be less effective. google.com Another approach focuses on preparing highly pure butrol as an intermediate to synthesize highly pure this compound without starting from high-purity gadobutrol. wipo.int These variations in synthesis strategies highlight the ongoing effort to refine the production of this compound and suggest that subtle differences in the final compound may exist depending on the method used. A comprehensive comparison of this compound produced by these different methods could help resolve any functional ambiguities.

Rational Design and Synthesis of Novel this compound Analogues and Derivatives

The rational design and synthesis of novel analogues and derivatives of this compound represent a significant avenue for future research. While the current literature primarily focuses on the synthesis of this compound itself, the methodologies employed could be adapted to create new molecules with potentially enhanced properties. google.comgoogle.com

The development of novel analogues could be guided by computational modeling to predict how structural changes might affect the stability of the calcium complex and its ability to act as a gadolinium scavenger. The goal would be to design derivatives with even greater affinity for free gadolinium ions, potentially offering an improved safety profile for future contrast agents. Furthermore, synthesizing derivatives with different solubility or pharmacokinetic properties could be explored. While specific research into this compound analogues is not yet prominent, the broader field of medicinal chemistry provides numerous examples of how modifying a parent compound can lead to improved second-generation molecules. nih.govmdpi.commdpi.com

Exploration of New Therapeutic and Diagnostic Paradigms for this compound

This compound's established role is as a stabilizing excipient in gadobutrol-containing MRI contrast agents like Gadavist. google.com Its function is to act as a scavenger for any free, potentially toxic gadolinium ions that might be released from the gadobutrol complex during storage or within the body. google.comgoogle.com This is achieved because the calcium in this compound can be displaced by free gadolinium, which then forms a stable complex with the butrol ligand, effectively sequestering the toxic metal ion. google.com

Currently, the research literature does not point toward new therapeutic or diagnostic paradigms for this compound itself. Its utility is intrinsically linked to the safety of gadolinium-based contrast agents. guerbet.com Future exploration could, however, investigate whether the underlying butrol ligand or similar chelating agents could have applications beyond MRI contrast media. For instance, chelation therapy is a field of study for conditions involving heavy metal toxicity. nih.gov While this is speculative for this compound, the principle of using chelating agents to bind metal ions is well-established. Any such exploration would require significant preclinical research to determine if the butrol ligand has the necessary specificity and safety profile for therapeutic use.

The primary future direction within its current paradigm is to continue ensuring the long-term stability and safety of gadobutrol solutions, thereby supporting the diagnostic efficacy of MRI. google.com

Advanced Research on Long-Term Research Implications and Safety Profile Refinements, especially in the context of gadolinium retention studies

The long-term safety of gadolinium-based contrast agents (GBCAs) is an area of active research, with a particular focus on gadolinium retention in the body. nih.gov Studies have shown that trace amounts of gadolinium can be retained in various tissues, including the brain, for months or years following the administration of GBCAs. fda.gov This has prompted regulatory agencies like the FDA to require new warnings and further studies to assess the safety of these agents. fda.gov

Research has indicated that the amount of gadolinium retained depends on the type of GBCA used, with linear agents generally associated with higher retention than macrocyclic agents like gadobutrol. nih.gov this compound plays an indirect but vital role in this safety context. By preventing the release of free gadolinium from the gadobutrol complex, this compound helps ensure that the gadolinium administered remains in its chelated, less toxic form until it is eliminated from the body. google.comgoogle.com

Future research will likely focus on several key areas. Long-term studies in animal models and human subjects are ongoing to better understand the clinical implications, if any, of the retained gadolinium. nih.govnih.gov Although no adverse health effects have been directly linked to gadolinium retention in the brain in patients with normal kidney function, continuous monitoring and research are essential. nih.govfda.gov

For products containing this compound, future safety refinements will involve continued investigation into the stability of the gadobutrol-calcobutrol formulation under various conditions and over extended periods. Furthermore, comparative studies assessing gadolinium retention from different macrocyclic GBCAs will help to refine clinical guidelines and inform the choice of contrast agent for patients who may be at higher risk for gadolinium retention, such as those requiring multiple doses over their lifetime. nih.govbohrium.com The development of new, even more stable GBCAs with higher relaxivity could also reduce the required dose of gadolinium, thereby minimizing potential retention. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcobutrol
Reactant of Route 2
Calcobutrol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.